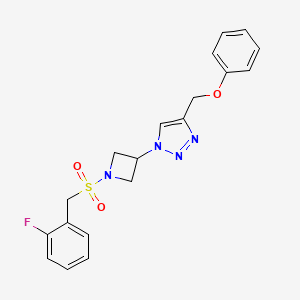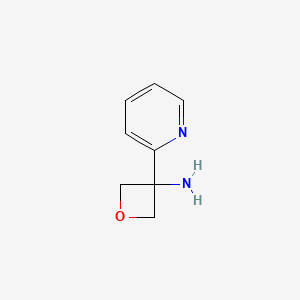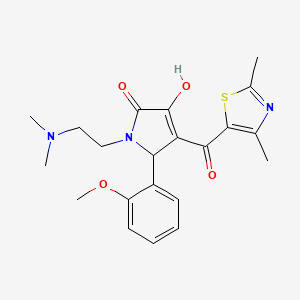![molecular formula C14H19NO2 B2860058 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one CAS No. 1707756-35-1](/img/structure/B2860058.png)
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one is an organic compound known for its versatile applications in various fields of science and industry. This compound features a unique chemical structure that allows it to participate in multiple chemical reactions, making it invaluable for researchers and industrial chemists.
準備方法
The synthesis of 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one typically involves several stages, starting from readily available starting materials. Common synthetic routes include:
Alkylation Reaction: The initial step often involves the alkylation of 4-aminophenyl ethan-1-one with 2-[(2-Methylprop-2-en-1-yl)oxy]ethyl halide in the presence of a suitable base like potassium carbonate.
Reaction Conditions: This reaction is typically conducted in a solvent such as acetonitrile or dimethylformamide at elevated temperatures (usually around 80-100°C) under an inert atmosphere to avoid unwanted side reactions.
Industrial Production: In industrial settings, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can yield secondary alcohols from the ketone group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like sodium hydride or strong acids.
Major Products: The products of these reactions vary but include alcohols, acids, and substituted aromatic compounds.
科学的研究の応用
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one finds applications across diverse scientific fields:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules and polymers.
Biology: Serves as a reagent in enzyme inhibition studies and cellular assays.
Industry: Employed in the production of specialty chemicals and advanced materials.
作用機序
Compared to other similar compounds, 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one boasts several unique attributes:
Structural Uniqueness: The combination of an amino group and an alkyl ether group provides a distinct reactivity profile.
Versatility: It can participate in a broader range of chemical reactions than many of its analogs.
類似化合物との比較
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]propan-1-one
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]butan-1-one
This compound remains a focal point of research due to its versatile nature and wide range of applications.
特性
IUPAC Name |
1-[4-[2-(2-methylprop-2-enoxy)ethylamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-17-9-8-15-14-6-4-13(5-7-14)12(3)16/h4-7,15H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDGKRSYXOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCNC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2859978.png)
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2859981.png)



![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)
![N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2859995.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2859997.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2859998.png)
